molecular formula C9H3F3N2O B13899572 5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile

5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile

Cat. No.: B13899572
M. Wt: 212.13 g/mol
InChI Key: SHTKKFTUKWRFKH-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile is an organic compound characterized by the presence of a trifluoromethoxy group and two cyano groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile typically involves the introduction of the trifluoromethoxy group and cyano groups onto a benzene ring. One common method involves the reaction of 5-(trifluoromethoxy)benzene with a suitable nitrile source under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes, advanced catalytic systems, and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile involves its interaction with molecular targets through various pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-5-(trifluoromethoxy)benzene
  • 3,5-Dibromo-1-(trifluoromethoxy)benzene
  • 4-Chloro-3-nitrobenzotrifluoride

Uniqueness

5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile is unique due to the combination of the trifluoromethoxy group and two cyano groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H3F3N2O

Molecular Weight

212.13 g/mol

IUPAC Name

5-(trifluoromethoxy)benzene-1,3-dicarbonitrile

InChI

InChI=1S/C9H3F3N2O/c10-9(11,12)15-8-2-6(4-13)1-7(3-8)5-14/h1-3H

InChI Key

SHTKKFTUKWRFKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)OC(F)(F)F)C#N

Origin of Product

United States

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